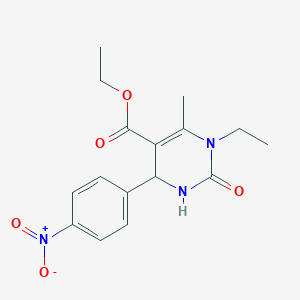

Ethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea and an appropriate aldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents such as sodium borohydride.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products Formed

Reduction of Nitro Group: Amino derivative.

Reduction of Carbonyl Group: Hydroxyl derivative.

Hydrolysis of Ester Group: Carboxylic acid derivative.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most significant applications of this compound is its potential anticancer properties. Studies have shown that derivatives of tetrahydropyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, research indicated that ethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrated notable activity against breast cancer (T47D) and cervical cancer (HeLa) cell lines when evaluated using the MTT assay. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study highlighted that certain tetrahydropyrimidine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The efficacy of this compound was assessed through disc diffusion methods and minimum inhibitory concentration (MIC) tests, demonstrating its potential as a therapeutic agent in treating bacterial infections .

UV-Visible Spectroscopy

In material science, the compound has been utilized in studies involving UV-visible spectroscopy to analyze its electronic properties. Theoretical calculations using density functional theory (DFT) have provided insights into the molecular orbitals and electronic transitions of this compound. These studies help in understanding the compound's behavior under different environmental conditions and its potential applications in organic electronics .

Synthesis of Functional Materials

The synthesis of this compound has been explored for creating functional materials with specific properties. For example, it can be used as a precursor for synthesizing polymeric materials or nanocomposites that exhibit enhanced mechanical or thermal properties. The ability to modify the chemical structure allows researchers to tailor materials for specific applications in coatings or composites .

Chromatographic Techniques

This compound can be analyzed using chromatographic techniques such as high-performance liquid chromatography (HPLC). This application is crucial for determining the purity of synthesized compounds and monitoring reaction progress during chemical synthesis. The method provides reliable data on the concentration and stability of the compound over time .

Spectroscopic Characterization

The compound has been characterized using various spectroscopic techniques including FTIR (Fourier-transform infrared spectroscopy), NMR (nuclear magnetic resonance), and mass spectrometry. These techniques provide valuable information regarding the functional groups present in the molecule and its structural integrity. Such characterization is essential for validating synthetic pathways and ensuring reproducibility in research .

Wirkmechanismus

The mechanism of action of Ethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, as an anticholinesterase agent, it inhibits the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels in the brain. This can enhance cognitive function and potentially alleviate symptoms of neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 1-ethyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Ethyl 1-ethyl-6-methyl-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Biologische Aktivität

Ethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as a derivative of the tetrahydropyrimidine class) has garnered attention in recent years due to its diverse biological activities. This article aims to synthesize the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H19N3O5

- Molecular Weight : 333.34 g/mol

- CAS Number : 1666111-39-2

- Structure : The compound features a tetrahydropyrimidine core with various substituents that enhance its biological activity.

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. This compound has been shown to induce apoptosis in cancer cells through multiple pathways:

- Mechanism of Action :

- Case Studies :

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects :

-

Antifungal Properties :

- The compound has demonstrated efficacy against certain fungal strains, although specific data on antifungal activity remains limited and requires further exploration.

Pharmacological Potential

The pharmacological profile of this compound suggests various therapeutic applications:

| Activity | Potential Applications |

|---|---|

| Anticancer | Treatment of breast cancer |

| Antibacterial | Development of new antibiotics |

| Antifungal | Treatment for fungal infections |

| Immunomodulatory | Enhancing immune responses in cancers |

Eigenschaften

IUPAC Name |

ethyl 3-ethyl-4-methyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-4-18-10(3)13(15(20)24-5-2)14(17-16(18)21)11-6-8-12(9-7-11)19(22)23/h6-9,14H,4-5H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTGZVLWNODSAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(NC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.